1-(4-Chlorophenyl)cyclohexanecarbaldehyde
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Overview
Description
1-(4-Chlorophenyl)cyclohexanecarbaldehyde is an organic compound with the molecular formula C13H15ClO and a molecular weight of 222.71 g/mol . It is a derivative of cyclohexanecarboxaldehyde, where a 4-chlorophenyl group is attached to the cyclohexane ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde can be achieved through several methods. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by oxidation to form the desired aldehyde . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-Chlorophenyl)cyclohexanecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorophenyl)cyclohexanecarbaldehyde can be compared with other similar compounds, such as:
Cyclohexanecarboxaldehyde: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
4-Chlorobenzaldehyde: Contains the 4-chlorophenyl group but lacks the cyclohexane ring, leading to different reactivity and applications.
4-Chlorocyclohexanone: Similar structure but with a ketone group instead of an aldehyde, affecting its chemical behavior and uses.
Properties
Molecular Formula |
C13H15ClO |
---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H15ClO/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7,10H,1-3,8-9H2 |
InChI Key |
JTXMYSLUZIORHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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